2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide features a benzimidazole core substituted with a methyl group at the 1-position, a sulfanyl (-S-) linker to an acetohydrazide moiety, and an (E)-configured imine group conjugated to a 4-(trifluoromethyl)phenyl ring.
Properties
Molecular Formula |
C18H15F3N4OS |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H15F3N4OS/c1-25-15-5-3-2-4-14(15)23-17(25)27-11-16(26)24-22-10-12-6-8-13(9-7-12)18(19,20)21/h2-10H,11H2,1H3,(H,24,26)/b22-10+ |
InChI Key |
NHSMJLBUCJFTGO-LSHDLFTRSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Formation of Hydrazide Moiety: The hydrazide moiety is introduced by reacting the intermediate with hydrazine derivatives under reflux conditions.
Addition of Trifluoromethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s key structural motifs are compared to similar derivatives (Table 1):
Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives
Key Observations :
- Benzimidazole vs.
- Trifluoromethyl Group : The -CF3 group in the target compound and enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy substituents .
- Substituent Position : Electron-withdrawing groups (e.g., -CF3, -Cl) on the arylidene moiety may improve thermal stability and reactivity .
Biological Activity
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide represents a class of benzimidazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety. Its molecular formula is with a molar mass of approximately 430.52 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O2S |
| Molar Mass | 430.52 g/mol |
| CAS Number | 306750-12-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in cancer cell proliferation.
- DNA Interaction : The benzimidazole core has been shown to bind to DNA, disrupting normal replication and transcription processes. This property is crucial for its potential anticancer activity.
- Covalent Bond Formation : The hydrazide moiety can form covalent bonds with nucleophiles, resulting in stable adducts that may alter cellular functions.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that analogs of benzimidazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar benzimidazole derivatives against A-431 human epidermoid carcinoma cells. The IC50 values indicated strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, suggesting potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can be influenced by modifications in its structure:
- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Sulfanyl Group : Critical for enzyme inhibition and interaction with thiol-containing biomolecules.
These modifications can lead to variations in potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
